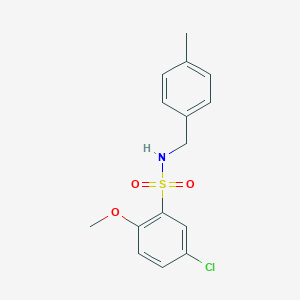![molecular formula C18H12N4O2 B275472 N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)
N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide, commonly known as CFI-400945, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of checkpoint kinase 1 (CHK1), an enzyme that plays a crucial role in the DNA damage response pathway. CHK1 is involved in the repair of damaged DNA, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. CFI-400945 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of various types of cancer.
Mechanism of Action
CFI-400945 exerts its anti-tumor activity by inhibiting N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide, which is involved in the DNA damage response pathway. N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide is activated in response to DNA damage and helps to repair the damage by halting the cell cycle and allowing time for DNA repair to occur. Inhibition of N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide by CFI-400945 leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and physiological effects:
CFI-400945 has been shown to have a favorable pharmacokinetic profile and is well-tolerated in preclinical studies. It has also been shown to cross the blood-brain barrier, which makes it a potential candidate for the treatment of brain tumors. CFI-400945 has been shown to have a synergistic effect with other anti-cancer agents, which makes it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of CFI-400945 is its potent anti-tumor activity as a single agent. This makes it a potential candidate for the treatment of chemotherapy-resistant tumors. However, one of the limitations of CFI-400945 is its narrow therapeutic window, which means that it can be toxic at higher doses. This makes it important to carefully monitor the dose and schedule of administration in clinical trials.
Future Directions
There are several potential future directions for the development of CFI-400945. One direction is the combination of CFI-400945 with other anti-cancer agents to enhance its efficacy. Another direction is the development of biomarkers that can predict response to CFI-400945, which can help to identify patients who are most likely to benefit from the treatment. Additionally, the development of more potent and selective N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide inhibitors may lead to the development of more effective anti-cancer therapies.
Synthesis Methods
CFI-400945 can be synthesized using a two-step process. The first step involves the condensation of 2-cyanophenylboronic acid and 2-furaldehyde in the presence of a base to form the intermediate compound, 5-(2-cyanophenyl)-2-furylmethanol. The second step involves the reaction of the intermediate compound with isonicotinohydrazide in the presence of a catalyst to form the final product, CFI-400945.
Scientific Research Applications
CFI-400945 has been extensively studied in preclinical models of cancer. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to DNA damage. It has also been shown to have potent anti-tumor activity as a single agent in various types of cancer, including ovarian, breast, and lung cancer.
properties
Molecular Formula |
C18H12N4O2 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
N-[(E)-[5-(2-cyanophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H12N4O2/c19-11-14-3-1-2-4-16(14)17-6-5-15(24-17)12-21-22-18(23)13-7-9-20-10-8-13/h1-10,12H,(H,22,23)/b21-12+ |
InChI Key |
DNTGSJJZXMRFAS-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3 |
SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275399.png)







![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275422.png)
![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)
![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)

![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)